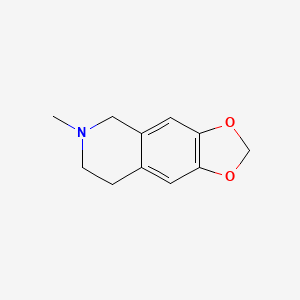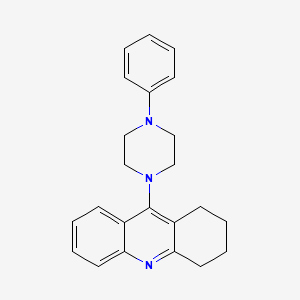
Myrtanol
Overview
Description
Myrtanol is a naturally occurring monoterpenoid alcohol found in the essential oils of various aromatic plants, including the genera Myrtus, Tanacetum, Artemisia, Hyssopus, and Rhodiola . It is known for its diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties .
Preparation Methods
Myrtanol can be synthesized through several methods. One common synthetic route involves the hydroboration-oxidation of beta-pinene . This process includes the following steps:
Hydroboration: Beta-pinene is reacted with borane-dimethyl sulfide complex (BH3-SMe2) to form an organoborane intermediate.
Chemical Reactions Analysis
Myrtanol undergoes various chemical reactions, including oxidation, reduction, and substitution . Some common reactions include:
Reduction: this compound can be reduced to form myrtenol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: This compound can undergo substitution reactions with various reagents to form derivatives with different functional groups.
Scientific Research Applications
Myrtanol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . Some notable applications include:
Mechanism of Action
The mechanism of action of myrtanol involves several molecular targets and pathways . Some key mechanisms include:
Antioxidant Activity: This compound stabilizes endogenous antioxidant protection by scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: This compound inhibits the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), and modulates the activity of lysosomal and mitochondrial enzymes
Anticancer Activity: This compound down-regulates the expression of TNF-α and suppresses carcinogen-induced hepatocellular carcinoma by modulating drug metabolizing enzymes.
Comparison with Similar Compounds
Myrtanol is similar to other monoterpenoids, such as borneol, camphor, geraniol, pinene, and thymol . this compound is unique due to its specific combination of biological activities and its potential for chemical modification to enhance its therapeutic properties . Some similar compounds include:
Borneol: Known for its analgesic and anti-inflammatory properties.
Camphor: Used for its antispasmodic and vasodilating effects.
Geraniol: Exhibits antifungal and antibacterial activities.
Pinene: Known for its antioxidant and anti-inflammatory properties.
This compound’s unique combination of properties and its potential for chemical modification make it a valuable compound for various scientific research applications.
Properties
CAS No. |
514-99-8 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
[(1S,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanol |
InChI |
InChI=1S/C10H18O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h7-9,11H,3-6H2,1-2H3/t7?,8-,9-/m0/s1 |
InChI Key |
LDWAIHWGMRVEFR-NPPUSCPJSA-N |
SMILES |
CC1(C2CCC(C1C2)CO)C |
Isomeric SMILES |
CC1([C@H]2CCC([C@@H]1C2)CO)C |
Canonical SMILES |
CC1(C2CCC(C1C2)CO)C |
Key on ui other cas no. |
514-99-8 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methylbenzo[c]phenanthrene](/img/structure/B1616289.png)












